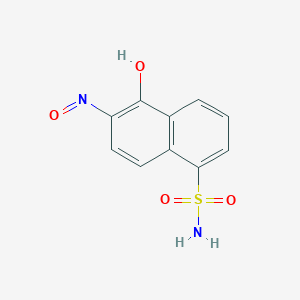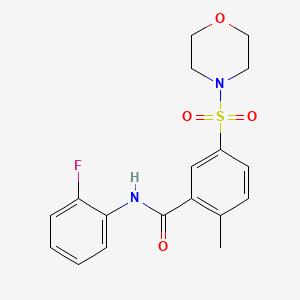![molecular formula C14H14N2O2 B4897518 4-methoxy-2-[(2-methylphenyl)diazenyl]phenol](/img/structure/B4897518.png)
4-methoxy-2-[(2-methylphenyl)diazenyl]phenol
描述
4-methoxy-2-[(2-methylphenyl)diazenyl]phenol, also known as Sudan I, is a synthetic azo dye that has been widely used in the food industry as a colorant for over a century. However, concerns have been raised about its potential health hazards, leading to its ban in many countries. Despite this, this compound continues to be used illegally in some food products, highlighting the need for continued research into its properties and effects.
作用机制
The mechanism of action of 4-methoxy-2-[(2-methylphenyl)diazenyl]phenol is not fully understood, but it is believed to involve the formation of DNA adducts, which can lead to mutations and ultimately cancer. It may also act as a genotoxic agent, damaging DNA and other cellular components.
Biochemical and Physiological Effects:
In addition to its carcinogenic properties, this compound has been shown to have other biochemical and physiological effects. It can cause oxidative stress and inflammation, and may also affect hormone levels and immune function. These effects may contribute to its carcinogenicity and other health hazards.
实验室实验的优点和局限性
4-methoxy-2-[(2-methylphenyl)diazenyl]phenol is a useful tool for studying the mechanisms of carcinogenesis and other health effects, as it is a well-characterized compound with known properties. However, its toxicity and potential health hazards must be taken into account when working with it in the laboratory. Special precautions must be taken to ensure the safety of researchers and minimize the risk of exposure.
未来方向
There are many areas of research that could benefit from further study of 4-methoxy-2-[(2-methylphenyl)diazenyl]phenol. These include:
1. Mechanisms of carcinogenesis: Further investigation into the mechanisms by which this compound induces tumors could lead to new insights into cancer development and potential targets for prevention and treatment.
2. Biomarkers of exposure and effect: Developing sensitive and specific biomarkers of exposure and effect could help identify individuals at risk for this compound-related health hazards and monitor the effectiveness of prevention and intervention strategies.
3. Alternatives to this compound: Developing safer and more environmentally friendly alternatives to this compound for use as colorants in the food industry could help reduce the risk of exposure and associated health hazards.
4. Public health interventions: Developing and implementing public health interventions to reduce exposure to this compound, such as education campaigns and regulatory measures, could help protect the public from its potential health hazards.
科学研究应用
4-methoxy-2-[(2-methylphenyl)diazenyl]phenol has been extensively studied for its potential health effects, particularly its carcinogenic properties. It has been shown to induce tumors in various organs, including the liver, bladder, and colon, in animal studies. In addition, it has been implicated in the development of bladder cancer in humans.
属性
IUPAC Name |
4-methoxy-2-[(2-methylphenyl)diazenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-5-3-4-6-12(10)15-16-13-9-11(18-2)7-8-14(13)17/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEVBPFRQOJGBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(C=CC(=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-methyl-7-(4-morpholinyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4897438.png)
![2-{2-[4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4897451.png)

![1-(2,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4897459.png)
![N-(2-methoxy-5-nitrophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4897466.png)
![6b-acetyl-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,6b,7,10,10a,11,11a,11b,12-hexadecahydro-1H-indeno[2,1-a]phenanthren-2-yl acetate](/img/structure/B4897471.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4897480.png)
![4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4897488.png)

![2-(3-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B4897509.png)
![N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4897530.png)

![1-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4897545.png)
![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B4897560.png)